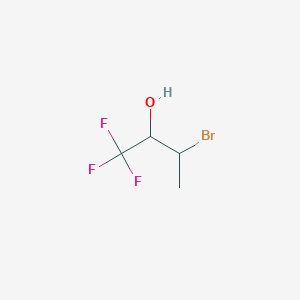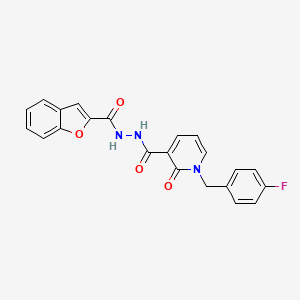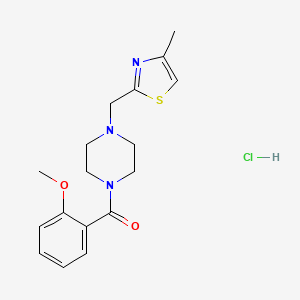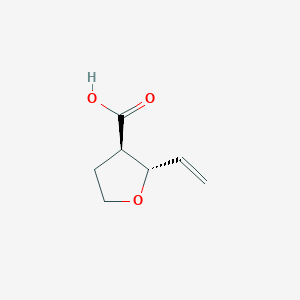
3-Bromo-1,1,1-trifluorobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,1,1-trifluorobutan-2-ol is a brominated saturated alcohol . It has a molecular weight of 206.99 and its IUPAC name is 3-bromo-1,1,1-trifluoro-2-butanol . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1,1,1-trifluorobutan-2-ol consists of 4 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 1 oxygen atom . It contains a total of 14 bonds, including 8 non-H bonds, 1 rotatable bond, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
3-Bromo-1,1,1-trifluorobutan-2-ol has a density of 1.6771 . It is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
3-Bromo-1,1,1-trifluorobutan-2-ol serves as a versatile building block in organic synthesis, contributing to the creation of various fluorinated compounds. This compound is utilized in the synthesis of 1,1,1,4,4,4-hexafluorobutane, demonstrating its role in introducing trifluoromethyl groups into chemical structures, thus enhancing their potential for pharmaceutical and agrochemical applications (Baker, Ruzicka, & Tinker, 1999). Moreover, its derivatives, such as 3-bromo-1,1,1-trifluoroacetone, have been identified as versatile fluorinated building blocks for the synthesis of trifluoromethylated heterocycles and aliphatic compounds, highlighting its significance in the development of fluorine chemistry (Lui, Marhold, & Rock, 1998).
NMR Spectroscopy and Molecular Studies
In nuclear magnetic resonance (NMR) spectroscopy, the fluorinated derivatives of 3-Bromo-1,1,1-trifluorobutan-2-ol are examined to understand the molecular structure and dynamics. Studies on compounds like 3-chloro-4-bromo-3,4,4-trifluorobutene-1 have utilized NMR to analyze chemical shifts and coupling constants, offering insights into the molecular environment and structure-function relationships critical for designing more efficient and selective fluorinated compounds (Hinton & Jaques, 1974).
Material Science and Catalysis
3-Bromo-1,1,1-trifluorobutan-2-ol's derivatives are used in material science, demonstrating their utility in generating novel materials with unique properties. The compound's role in producing fluorinated materials reveals its importance in developing advanced materials for various industrial applications, such as coatings, surfactants, and polymers, which benefit from the unique properties imparted by fluorinated groups.
Pharmaceutical and Bioactive Compound Synthesis
The trifluoromethyl group, closely related to 3-Bromo-1,1,1-trifluorobutan-2-ol's chemical functionality, is pivotal in pharmaceutical chemistry due to its lipophilicity and stability, enhancing drug molecule properties. This compound aids in synthesizing bioactive molecules, including those with isocoumarin skeletons, underlining its utility in drug discovery and development processes (Zhou, Geng, Wang, Zhang, & Zhao, 2020).
Safety and Hazards
3-Bromo-1,1,1-trifluorobutan-2-ol is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Eigenschaften
IUPAC Name |
3-bromo-1,1,1-trifluorobutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3O/c1-2(5)3(9)4(6,7)8/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTIKOBNGZIVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1,1-trifluorobutan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclohexylmethyl)-2-methyl-2-[(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2930350.png)
![N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2930351.png)
![ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate](/img/structure/B2930354.png)
![{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol](/img/structure/B2930355.png)



![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)

![N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2930367.png)
![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)
![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)
![3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2930372.png)